![molecular formula C18H19NO5S B2937600 Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate CAS No. 868676-83-9](/img/structure/B2937600.png)
Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate contains several types of bonds and functional groups. It has a total of 57 bonds, including 33 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aromatic secondary amide .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Antiplatelet Agents
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been synthesized and evaluated for their selective anti-PAR4 activity, which is significant in developing novel antiplatelet drug candidates. These derivatives exhibit potent inhibitory effects on platelet aggregation, highlighting their potential in antiplatelet therapy (Hua-Sin Chen et al., 2008).
Chemical Reactions and Pyrolysis
Ethyl (2E)-2-phenylsulfinyl-2-alkenoates have been investigated for their conversion to ethyl (2E,4E)-2,4-alkadienoates via pyrolysis. This process involves the migration of carbon-carbon double bonds and [2,3]sigmatropic rearrangement, showcasing a method for the synthesis of complex chemical structures (R. Tanikaga et al., 1984).
Lossen Rearrangement
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement has been applied for the synthesis of hydroxamic acids and ureas from carboxylic acids, offering a racemization-free and environmentally friendly method for producing these compounds (Kishore Thalluri et al., 2014).
Pharmacological Characterization
Novel β3-Adrenoceptor Agonists
Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride has been characterized as a potent and selective β3-adrenoceptor agonist, showing promise for the treatment of preterm labor by inhibiting spontaneous contractions in human near-term myometrial strips without significant effects on heart rate or blood pressure (T. Croci et al., 2007).
Environmental and Agricultural Applications
Biodegradation of Chlorimuron-Ethyl
The biodegradation of chlorimuron-ethyl, a long-term residual sulfonylurea herbicide, by Rhodococcus sp. D310-1 has been optimized, achieving high biodegradation efficiency. This study offers insights into environmentally friendly methods for the removal of persistent herbicides, contributing to sustainable agricultural practices (Chunyan Li et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate is the sodium ion (Na+) channel on the nerve membrane . This compound acts on nerve endings and nerve trunks, which play a crucial role in the conduction of nerve impulses .
Mode of Action
Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate binds to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .
Biochemical Pathways
It’s known that local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential .
Result of Action
The result of the action of Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate is a good local anesthetic effect . It produces anesthesia by acting on the nervous system and inhibiting it . This makes it convenient for local surgery and treatment .
Eigenschaften
IUPAC Name |
ethyl 4-[3-(benzenesulfonyl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-2-24-18(21)14-8-10-15(11-9-14)19-17(20)12-13-25(22,23)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUQJIUODVGSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.